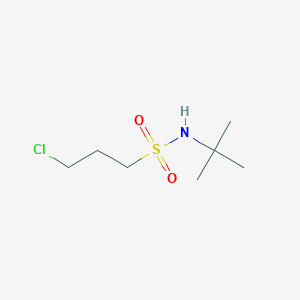
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of methoxy groups at the 6th and 7th positions, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position
作用機序
Target of Action
Related compounds have been shown to exhibitantihypoxic effects . Antihypoxants are medicines that improve the assimilation of circulating oxygen and increase resistance to oxygen deficit .
Mode of Action
It’s suggested that related compounds may interact with cellular targets to enhance oxygen utilization and resistance to hypoxic conditions .
Biochemical Pathways
Given its potential antihypoxic activity, it may influence pathways related to oxygen transport and utilization .
Pharmacokinetics
Related compounds have been synthesized as hydrochlorides for good water solubility , which could potentially enhance bioavailability.
Result of Action
Related compounds have been shown to exhibit high antihypoxic effects , suggesting that this compound may also enhance cellular resistance to hypoxia.
生化学分析
Biochemical Properties
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit pronounced analgesic properties, which are attributed to its interaction with specific enzymes and receptors involved in pain signaling pathways . The compound’s structure allows it to form stable complexes with metal ions, enhancing its binding affinity to target biomolecules . These interactions are essential for its biological activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific receptors can modulate signaling cascades, leading to altered gene expression profiles . Additionally, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can induce adverse effects, including toxicity and altered physiological responses . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of active metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,5-dimethoxy-methylanthranilate.
Acylation: The starting material undergoes acylation using methyl malonyl chloride in the presence of triethylamine.
Heterocyclization: The intermediate anilides formed are subjected to base-catalyzed ester condensation to yield the desired quinoline derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an analgesic and antihypoxic agent
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmacological Studies: Its derivatives are studied for their biological activities, including analgesic and antioxidant properties.
類似化合物との比較
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides .
- 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .
Uniqueness: 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy groups and aldehyde functionality allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
6,7-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(6-14)12(15)13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIOQXCYAQEVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549879 |
Source


|
| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101382-56-3 |
Source


|
| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


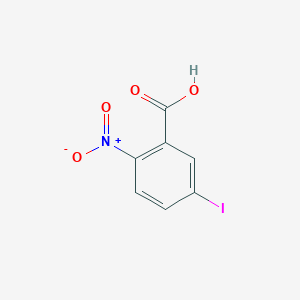
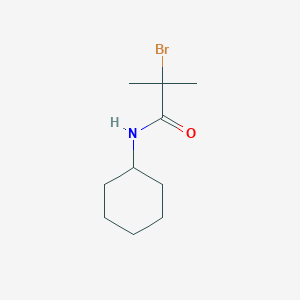

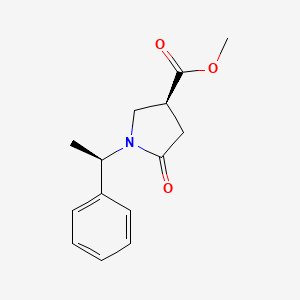

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
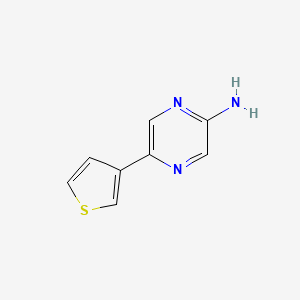
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)


